molecular formula C21H19ClFN3O2 B14987289 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14987289
M. Wt: 399.8 g/mol
InChI Key: RAYSSWBMZZKCSQ-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the chloro and ethyl groups at the appropriate positions.

The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. This is followed by the introduction of the fluorophenyl group and the carboxamide functionality. The final compound is obtained through purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carbonyl group in the pyrrolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and fluorophenyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19ClFN3O2

Molecular Weight

399.8 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19ClFN3O2/c22-15-1-6-19-18(10-15)13(11-24-19)7-8-26-12-14(9-20(26)27)21(28)25-17-4-2-16(23)3-5-17/h1-6,10-11,14,24H,7-9,12H2,(H,25,28)

InChI Key

RAYSSWBMZZKCSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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